

Structure-activity relationship of cis,trans-Germacrone and its derivatives

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Compound of Interest

Compound Name: cis,trans-Germacrone

Cat. No.: B1235385

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Cytotoxic Activity

The anticancer potential of germacrone and its derivatives has been extensively studied against various human cancer cell lines. Modifications to the germacrone scaffold, particularly the introduction of ester groups, have been shown to significantly enhance cytotoxic effects. The primary mechanism for this enhanced activity often involves the inhibition of key signaling pathways, such as the c-Met kinase pathway, which is frequently over-expressed in many cancers.[1][4]

Comparative Cytotoxicity Data

The following table summarizes the inhibitory concentrations (IC₅₀) of germacrone and several of its synthetic derivatives against a panel of human cancer cell lines. The data reveals that the introduction of aromatic ester moieties (compounds 3a-3e) generally leads to a substantial increase in cytotoxicity compared to the parent germacrone molecule.



Compoun d	R Group	HepG2 (IC₅₀, μM)	Bel-7402 (IC50, μM)	A549 (IC₅₀, μM)	HeLa (IC50, μM)	c-Met Kinase (IC50, μM)
Germacron e	=O	>100	>100	>100	>100	2.13
3a	Acetate	28.32	35.19	41.25	38.16	1.06
3b	Benzoate	25.17	31.28	36.17	33.25	0.56
3c	3- Methylbenz oate	27.15	33.16	39.22	36.18	0.83
3d	3- Methoxybe nzoate	26.33	32.41	38.29	35.17	0.92
3e	3- Phenylacry late	26.81	32.93	38.75	35.84	0.87
Data sourced from Wu J, et al. (2017).[1]						

SAR Insights:

- The ketone group in germacrone is a key site for modification. Its reduction to a hydroxyl group followed by esterification significantly enhances anticancer activity.[1]
- Aromatic esters (3b-3e) generally exhibit stronger inhibitory effects on both cancer cell
 proliferation and c-Met kinase activity than the simple acetate ester (3a).[1]
- The benzoate derivative (3b) demonstrated the most potent inhibition of c-Met kinase (IC₅₀ = $0.56 \mu M$), suggesting that the phenyl ring is a critical pharmacophore for this target.[1]

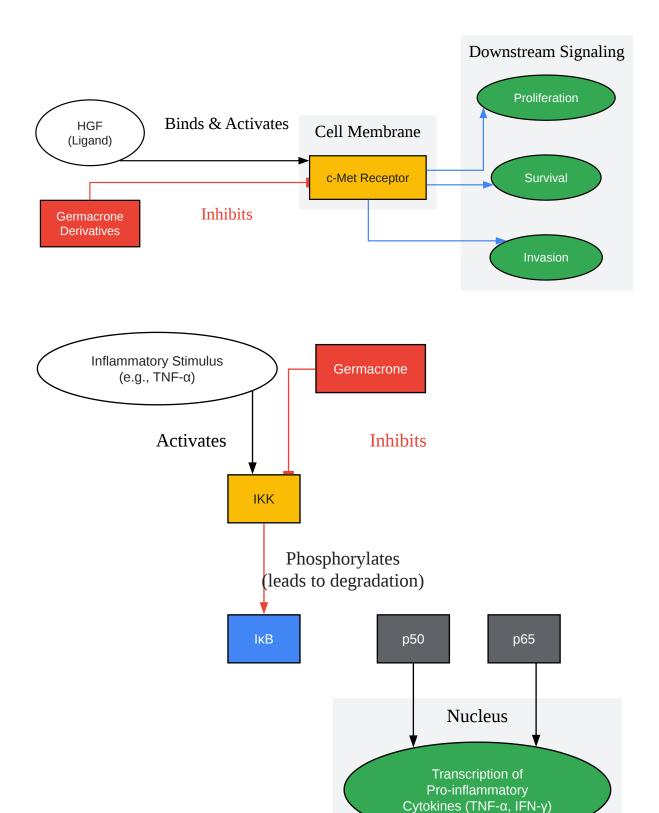




Signaling Pathway: c-Met Kinase Inhibition

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility.[1] Its aberrant activation is a hallmark of many cancers. Germacrone derivatives have been shown to inhibit this pathway, representing a key mechanism of their anticancer action.





NF- κ B complex (p65/p50) is sequestered by I κ B in the cytoplasm. Upon I κ B degradation, p65/p50 translocates to the nucleus.



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